molecular formula C15H10F2O2 B3406091 (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 224294-26-2

(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3406091
CAS No.: 224294-26-2
M. Wt: 260.23 g/mol
InChI Key: MICVLUDXQZRAIN-XVNBXDOJSA-N
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Description

The compound (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a fluorinated chalcone characterized by an α,β-unsaturated ketone bridging two aromatic rings. The A-ring (5-fluoro-2-hydroxyphenyl) features hydroxyl (-OH) and fluorine (-F) substituents at the ortho and para positions, respectively, while the B-ring (4-fluorophenyl) contains a para-fluorine group. This structure enables strong hydrogen bonding and hydrophobic interactions, making it relevant for biological applications such as antimicrobial, antiviral, and enzyme inhibition .

Synthesis: The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones. For example, 2-hydroxyacetophenone derivatives react with 4-fluorobenzaldehyde in the presence of a base (e.g., KOH) in ethanol at 0–50°C, yielding the target product after purification .

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVLUDXQZRAIN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one , also known as a fluorinated chalcone, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antibacterial properties, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H10F2O2C_{14}H_{10}F_2O_2, with a molecular weight of approximately 248.22 g/mol. The structure features a chalcone backbone with fluorine substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₀F₂O₂
Molecular Weight248.22 g/mol
CAS Number224294-26-2
Boiling PointNot available

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The mechanism of action appears to involve the inhibition of tubulin assembly, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis in cancer cells.

Case Study: HeLa Cell Line

In a study examining the effects of this compound on HeLa cells, it was found that it effectively inhibited cell proliferation with an IC50 value of approximately 15 µM. Live-cell imaging demonstrated alterations in spindle morphology and microtubule dynamics, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL

The presence of fluorine atoms in the structure is believed to enhance its interaction with bacterial cell membranes, increasing its antimicrobial efficacy .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, the compound has been evaluated for antioxidant activity. Studies suggest that it can scavenge free radicals effectively, thereby potentially protecting cells from oxidative stress .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

  • Inhibition of Microtubule Dynamics : The compound disrupts microtubule formation, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, promoting apoptosis.
  • Membrane Disruption : The fluorinated structure enhances membrane permeability, facilitating antibacterial action.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Chalcones with modified substituents on the A- and B-rings have been studied to establish structure-activity relationships (SAR). Key comparisons include:

Key Observations:

Electronegativity and Activity : Fluorine and bromine substitutions enhance activity due to their electronegativity. For example, compound 2j (IC50 = 4.70 μM) outperforms 2n (IC50 = 25.07 μM), where methoxy (-OCH3) reduces potency .

Hydrogen Bonding : The hydroxyl group at the ortho position (A-ring) is critical for hydrogen bonding with biological targets, as seen in PAAPF’s interaction with SARS-CoV-2 Mpro .

Antifungal Activity: Para-fluoro substitution (B-ring) combined with amino groups (e.g., p-aminophenyl chalcones) achieves MIC values as low as 0.07 µg/mL against T. rubrum .

Physicochemical and Crystallographic Comparisons

Table 2: Structural and Physical Properties
Compound Name Dihedral Angle (°) Crystal Packing Interactions Reference
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Data not reported Likely C-H···F/O interactions
(2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 6.80 C-H···F and C-H···O networks
(2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Isostructural with Cl-analogue Halogen-dependent packing
  • Dihedral Angles : Fluorine substituents reduce steric hindrance, leading to planar configurations (e.g., 6.80° dihedral angle in the 2-fluoro/4-fluoro analogue) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

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